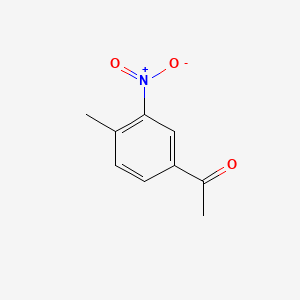

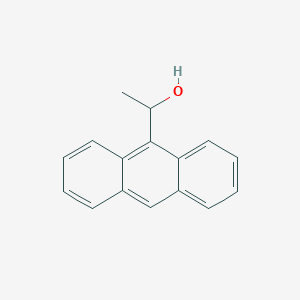

1-(9-Anthryl)ethanol

説明

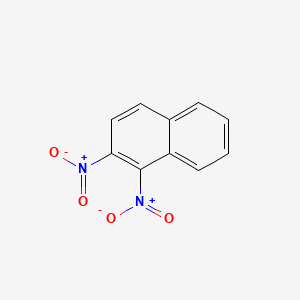

α -Methyl-9-anthracenemethanol is an aromatic alcohol.

作用機序

Target of Action

The primary target of 1-(9-Anthryl)ethanol is the carbanion . The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .

Mode of Action

This compound interacts with its target, the carbanion, through a process of electron-acceptor delocalization . This interaction results in the stabilization of the negative charge in the carbanion . The central ring of the 9-anthryl group plays a significant role in this interaction, making it more reactive than the edge rings for soft-soft interactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the carbanions and alkoxides derived from this compound . The compound’s interaction with these targets leads to changes in their stability, influencing the overall biochemical pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of the carbanion . This stabilization is achieved through the compound’s interaction with the carbanion, which results in electron-acceptor delocalization .

生化学分析

Biochemical Properties

It is known that the anthryl ring in 1-(9-Anthryl)ethanol stabilizes the negative charge in the carbanion more efficiently than the alkoxide . This suggests that this compound could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context .

Cellular Effects

Given its structure and chemical properties, it could potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the anthryl ring in this compound confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization . This suggests that this compound could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its structure and chemical properties, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Given its amphiphilic nature, it could potentially interact with various transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

Given its structure and chemical properties, it could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

1-anthracen-9-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADANNQOTZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322135 | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7512-20-1 | |

| Record name | 7512-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(9-ANTHRYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-(9-anthryl)ethanol?

A1: The molecular formula of this compound is C16H14O, and its molecular weight is 222.28 g/mol.

Q2: Is this compound chiral?

A2: Yes, this compound is chiral due to the presence of a stereogenic center at the carbon atom bearing the hydroxyl group. It exists as two enantiomers, (R)-1-(9-anthryl)ethanol and (S)-1-(9-anthryl)ethanol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: this compound is commonly characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry. []

Q4: How is the enantiomeric purity of this compound determined?

A4: The enantiomeric purity of this compound can be determined using chiral HPLC or by employing chiral solvating agents like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol in 1H NMR spectroscopy. [, , ]

Q5: Does this compound exhibit fluorescence?

A5: Yes, this compound displays fluorescence due to the presence of the anthracene moiety. The fluorescence quantum yield in cyclohexane and water is reported to be 0.35 ± 0.04. []

Q6: How is this compound utilized in chiral recognition studies?

A6: this compound, particularly its enantiopure forms, serves as a chiral solvating agent (CSA) in NMR spectroscopy to differentiate between enantiomers of various compounds, including pharmaceuticals and natural products. [, , , , , ]

Q7: Can you elaborate on the mechanism of chiral recognition by this compound?

A7: this compound differentiates enantiomers by forming transient diastereomeric complexes with the analyte through interactions like hydrogen bonding and π-π stacking. These complexes exhibit distinct NMR signals, enabling enantiomeric discrimination. [, , , , , ]

Q8: Has this compound been used in the development of chiral stationary phases (CSPs)?

A8: Yes, derivatives of this compound have been incorporated into chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) enantioseparations, demonstrating its potential in chiral chromatography. [, ]

Q9: How does the structure of this compound contribute to its chiral recognition ability?

A9: The anthracene moiety provides a large, rigid aromatic surface capable of engaging in π-π interactions, while the chiral center bearing the hydroxyl group facilitates hydrogen bonding and introduces steric hindrance, contributing to enantioselectivity. [, , ]

Q10: What is the significance of π-facial hydrogen bonding in this compound?

A10: Crystallographic studies have revealed the presence of intermolecular π-facial hydrogen bonding between the hydroxyl group of one this compound molecule and the π-electron cloud of the anthracene ring in another molecule. This unique interaction is thought to contribute to its chiral recognition abilities. [, ]

Q11: What types of compounds have been successfully resolved using this compound as a chiral selector?

A11: this compound has been successfully employed to resolve enantiomers of various compounds, including pharmaceuticals like mexiletine and prilocaine, as well as natural products like γ-lactones and dioxopiperazines. [, , , ]

Q12: Are there any studies on the photophysical properties of this compound in the presence of DNA?

A12: Yes, research indicates that the photophysical properties of this compound, such as fluorescence quantum yield and lifetime, are altered upon binding to DNA. These changes depend on the enantiomer used and the DNA sequence, providing insights into binding modes and affinities. []

Q13: Has this compound been used to study enantioselective processes in other contexts?

A13: Yes, this compound has been employed as a chiral auxiliary in asymmetric synthesis and as a chiral probe in enantioselective separations. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。